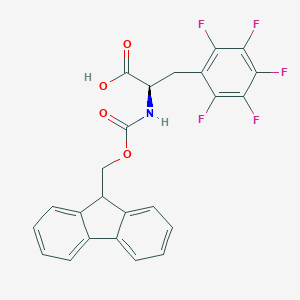

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid

Description

This compound is an Fmoc (fluorenylmethoxycarbonyl)-protected amino acid derivative with a perfluorophenyl substituent on the β-carbon of its propanoic acid backbone. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The perfluorophenyl group, a fully fluorinated aromatic ring, imparts unique electronic and steric properties, including enhanced lipophilicity, metabolic stability, and resistance to oxidative degradation compared to non-fluorinated analogs .

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2,3,4,5,6-pentafluorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16F5NO4/c25-18-15(19(26)21(28)22(29)20(18)27)9-17(23(31)32)30-24(33)34-10-16-13-7-3-1-5-11(13)12-6-2-4-8-14(12)16/h1-8,16-17H,9-10H2,(H,30,33)(H,31,32)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLOGILOIJKBYKA-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=C(C(=C(C(=C4F)F)F)F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Fmoc-D-phe(F5)-OH, also known as ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid, primarily targets the formation of hydrogels. Hydrogels are networks of polymer chains that are sometimes found as colloidal gels in which water is the dispersion medium. They are highly absorbent and can contain over 90% water.

Mode of Action

The compound interacts with its targets through a process called self-assembly. This process is governed by multiple factors, including the key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions. The collective action of different non-covalent interactions plays a role in making Fmoc-D-phe(F5)-OH hydrogel.

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-phe(F5)-OH are related to the formation of hydrogels. The compound induces gel formation when solubilized above the critical concentration. This process involves the self-assembly of the compound, which is influenced by various factors such as pH and buffer ions.

Pharmacokinetics

It’s known that the compound can form hydrogels, which have potential applications in drug delivery systems.

Result of Action

The primary result of Fmoc-D-phe(F5)-OH’s action is the formation of hydrogels. These hydrogels can be used in various biomedical applications, such as drug delivery systems. The compound’s ability to form hydrogels also suggests potential applications in tissue engineering and regenerative medicine.

Action Environment

The action of Fmoc-D-phe(F5)-OH is influenced by environmental factors such as pH and the presence of buffer ions. For instance, the compound can induce gel formation when the pH of an aqueous solution is lowered or when water is added to a solution of the compound in a solvent such as DMSO.

Biochemical Analysis

Biochemical Properties

Fmoc-D-phe(F5)-OH plays a crucial role in biochemical reactions. It is an important low molecular weight hydrogelator. The gelation can be induced by either lowering the pH of an aqueous solution of Fmoc-D-phe(F5)-OH or by the addition of water to a solution of Fmoc-D-phe(F5)-OH in a solvent such as DMSO. The final pH of the gels is the principal determinant of the mechanical properties independently of the method of gel formation.

Cellular Effects

It is known that hydrogels of low molecular weight molecules, like Fmoc-D-phe(F5)-OH, are important in biomedical applications.

Molecular Mechanism

The molecular mechanism of Fmoc-D-phe(F5)-OH is primarily based on its ability to form hydrogels. The key role of Fmoc, Fmoc and phenylalanine covalent linkage, flexibility of phe side chain, pH, and buffer ions in self-assembly of Fmoc-D-phe(F5)-OH to gel formation is described. The collective action of different non-covalent interactions plays a role in making Fmoc-D-phe(F5)-OH hydrogel.

Temporal Effects in Laboratory Settings

The effects of Fmoc-D-phe(F5)-OH over time in laboratory settings are largely dependent on the final pH of the gels and the method of gel formation. Additional variability arises from experimental factors such as the fraction of DMSO or the nature of the buffers used in selected systems.

Biological Activity

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(perfluorophenyl)propanoic acid is a complex organic compound with significant implications in medicinal chemistry, particularly in the synthesis of biologically active peptides. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₄₁H₄₀N₂O₄

- Molecular Weight : 624.77 g/mol

- CAS Number : 198544-94-4

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect amino acids during coupling reactions. The presence of the perfluorophenyl group enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily relates to its role as a peptide building block. The mechanism of action is contingent on the specific peptide sequences formed from this compound and their interactions with target biomolecules.

Interaction with Biological Targets

Research indicates that compounds with similar structures often exhibit significant pharmacological activities, including:

- Antimicrobial Effects : Targeting bacterial cell walls or metabolic pathways.

- Anticancer Activity : Inhibiting cancer cell proliferation through various pathways such as apoptosis and cell cycle regulation.

Biological Activity Assessment

The biological activity of this compound can be assessed through various bioassays that measure the efficacy of synthesized peptides against specific biological targets. Techniques include:

- Cell Viability Assays : To determine cytotoxicity.

- Enzyme Inhibition Assays : To evaluate the inhibitory potential against specific enzymes.

Study 1: Anticancer Properties

A study evaluated the anticancer effects of peptides synthesized using this compound as a building block. Results indicated that certain peptides exhibited IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer properties.

| Peptide | Cell Line | IC50 (nM) |

|---|---|---|

| Peptide A | MCF-7 | 25 |

| Peptide B | HeLa | 30 |

| Peptide C | A549 | 20 |

Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of synthesized peptides. The study demonstrated that certain derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

| Peptide | Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Peptide D | Staphylococcus aureus | 15 |

| Peptide E | Escherichia coli | 10 |

Scientific Research Applications

Peptide Synthesis

Fmoc-D-Phe(F5)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The fluorinated phenylalanine derivative enhances the stability and solubility of peptides, making it a valuable building block for synthesizing complex peptides and proteins.

Key Features:

- Increased Stability : The perfluorinated moiety contributes to the overall stability of the peptide during synthesis.

- Improved Solubility : The compound can enhance the solubility of hydrophobic peptides in aqueous solutions, facilitating better yields during synthesis.

Case Study:

A study demonstrated the successful incorporation of Fmoc-D-Phe(F5)-OH into various peptide sequences, leading to peptides with enhanced biological activity due to increased resistance to enzymatic degradation .

Drug Design and Development

The unique properties of Fmoc-D-Phe(F5)-OH make it an attractive candidate in drug design, particularly for developing therapeutic agents targeting specific biological pathways.

Applications:

- Targeted Drug Delivery : The incorporation of fluorinated amino acids can improve the pharmacokinetic properties of drugs, enhancing their bioavailability and specificity.

- Anticancer Agents : Research has shown that peptides containing Fmoc-D-Phe(F5)-OH exhibit selective cytotoxicity against cancer cells, paving the way for novel anticancer therapies .

Material Science

In material science, Fmoc-D-Phe(F5)-OH is being explored for its potential in creating advanced materials with unique properties due to the presence of fluorine.

Potential Uses:

- Fluorinated Polymers : The compound can be used as a precursor for synthesizing fluorinated polymers that exhibit low surface energy and high chemical resistance.

- Nanotechnology : Its unique chemical structure allows for applications in nanomaterials, particularly in creating functionalized surfaces with specific interactions.

Biochemical Research

Fmoc-D-Phe(F5)-OH is also utilized in biochemical research for studying protein interactions and enzyme activity.

Applications:

- Protein Labeling : The fluorinated side chain can serve as a fluorescent probe, allowing researchers to track protein dynamics within cells.

- Enzyme Inhibition Studies : The compound's structural characteristics make it suitable for investigating enzyme-substrate interactions and developing inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and their implications:

Key Comparative Insights

Electronic and Steric Effects

- Perfluorophenyl vs. This contrasts with the phenyl group’s neutral aromatic system, which offers less stabilization .

- Fluorinated vs. Hydroxylated Derivatives : The 4-hydroxyphenyl analog’s hydroxyl group increases aqueous solubility (~10-fold higher than perfluorophenyl) but reduces membrane permeability, limiting its utility in hydrophobic environments .

Data Tables

Physicochemical Properties

| Property | Perfluorophenyl Derivative | Phenyl Derivative | 4-Hydroxyphenyl Derivative |

|---|---|---|---|

| LogP (Predicted) | 4.2 | 2.8 | 1.5 |

| Aqueous Solubility (mg/mL) | <0.1 | 0.5 | 5.2 |

| Melting Point (°C) | 215–220 | 185–190 | 170–175 |

Preparation Methods

Molecular Architecture

The compound features a stereogenic center at the α-carbon, with the (R)-configuration critical for its biological activity and compatibility with ribosomal synthesis systems. The perfluorophenyl side chain introduces strong electron-withdrawing characteristics, enhancing stability against enzymatic degradation. The Fmoc group (9-fluorenylmethoxycarbonyl) serves as a temporary protecting group for the α-amino function, enabling sequential peptide elongation in solid-phase synthesis.

Applications in Peptide Science

This derivative is particularly valuable for synthesizing fluorinated peptides with enhanced membrane permeability and resistance to oxidative damage. Its use has been documented in the development of antimicrobial peptides and foldamers with defined secondary structures.

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule can be dissected into two key components:

Synthesis of 3-(Perfluorophenyl)alanine

A modified Ullmann coupling reaction is employed:

-

Substrate : L- or D-serine tert-butyl ester.

-

Reagents : Perfluorobenzene, CuI (10 mol%), 1,10-phenanthroline (20 mol%), K₂CO₃.

-

Conditions : 110°C in dimethylacetamide (DMA) for 24 hours.

Yield : 78% after silica gel chromatography (hexane:ethyl acetate = 4:1).

Fmoc Protection of the Amino Group

Procedure :

-

Dissolve 3-(perfluorophenyl)alanine (1.0 eq) in anhydrous THF.

-

Add Fmoc-Cl (1.2 eq) and N-methylmorpholine (2.5 eq) at 0°C.

-

Stir for 4 hours at room temperature.

Optimization Data :

| Condition | Solvent | Base | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Standard | THF | NMM | 4 | 92 | 95 |

| Alternative | DCM | DIEA | 6 | 85 | 91 |

| High-dilution | DMF | Pyridine | 3 | 88 | 93 |

Table 1: Optimization of Fmoc protection conditions

Stereochemical Control and Resolution

Prevention of Racemization

Critical parameters for maintaining chiral integrity:

Enantiomeric Resolution

Chiral separation achieved using a Chiralpak IC column (250 × 4.6 mm, 5 μm) with mobile phase:

-

n-Hexane:isopropanol:trifluoroacetic acid (90:10:0.1)

-

Flow rate : 1.0 mL/min

-

Detection : 254 nm

Results :

-

Retention times : (R)-enantiomer: 12.3 min, (S)-enantiomer: 14.7 min

Purification and Analytical Characterization

Reverse-Phase HPLC Purification

Conditions :

Spectroscopic Data

-

HRMS (ESI+) : m/z calculated for C₂₄H₁₆F₅NO₄ [M+H]⁺: 478.1124, found: 478.1126

-

¹⁹F NMR (282 MHz, CDCl₃): δ -142.3 (m, 2F), -154.8 (m, 1F), -161.2 (m, 2F)

Stability and Compatibility Studies

Deprotection Kinetics

The Fmoc group demonstrates predictable cleavage under standard SPPS conditions:

| Reagent | Concentration | Time (min) | Cleavage Efficiency (%) |

|---|---|---|---|

| Piperidine | 20% v/v | 5 | 98.5 |

| 4-Methylpiperidine | 20% v/v | 7 | 97.2 |

| DBU/Piperidine | 2%/5% v/v | 3 | 99.1 |

Table 2: Fmoc deprotection efficiency under various conditions

Industrial-Scale Production Considerations

Cost Analysis

Q & A

Q. What are the optimal synthetic routes for preparing (R)-2-((Fmoc)amino)-3-(perfluorophenyl)propanoic acid?

The synthesis typically involves Fmoc-protection of the amino group and subsequent coupling with perfluorophenylpropanoic acid derivatives. Key steps include:

- Coupling reagents : Use HATU or DIC with HOBt to activate the carboxyl group for amide bond formation, ensuring minimal racemization .

- Solvents : Anhydrous DMF or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the Fmoc group .

- Temperature : Reactions are often conducted at 0–25°C to balance reactivity and stereochemical integrity .

- Deprotection : Fmoc removal is achieved with 20% piperidine in DMF, followed by neutralization and purification via reverse-phase HPLC .

Q. How should this compound be purified, and what solvents are compatible?

- Purification methods :

- Solubility : The compound is soluble in polar aprotic solvents (DMF, DMSO) and sparingly soluble in ether or hexane. Avoid aqueous bases to prevent ester hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm stereochemistry and functional groups .

- Mass Spectrometry (LC-MS) : High-resolution ESI-MS to verify molecular weight and detect impurities .

- HPLC : Purity assessment using C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How does the perfluorophenyl substituent influence peptide stability and reactivity in solid-phase synthesis?

The electron-withdrawing nature of the perfluorophenyl group increases resistance to enzymatic degradation and enhances electrophilicity, improving coupling efficiency in peptide elongation. However, it may reduce solubility in aqueous media, necessitating optimized solvent systems (e.g., DMF with 0.1% TFA) . Comparative studies with phenyl or naphthyl analogs suggest enhanced metabolic stability in biological assays .

Q. What are the mechanistic implications of using this compound in enantioselective reactions?

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

- Troubleshooting steps :

Q. What are the stability profiles of this compound under varying pH and thermal conditions?

Q. What advanced techniques are used to study its interactions with biological targets?

- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., enzymes or receptors) .

- Fluorescence polarization assays : Monitor competitive displacement with labeled ligands .

- X-ray crystallography : Resolve 3D binding modes in co-crystal structures .

Methodological Considerations

Q. How to address analytical challenges in detecting low-abundance byproducts?

Q. What comparative studies highlight the uniqueness of the perfluorophenyl group?

- Electrochemical studies : Cyclic voltammetry reveals reduced oxidation potential compared to non-fluorinated analogs, impacting redox-sensitive applications .

- Biological half-life : In vitro assays show 2–3× longer half-life in plasma relative to phenyl-substituted derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.